Retigabine N-beta-D-glucuronide-d4
Description
Overview of Retigabine (B32265) Metabolic Routes
Retigabine undergoes extensive metabolism in the body, primarily through two main phase II metabolic pathways: N-glucuronidation and N-acetylation. nih.govwikipedia.orgrsc.orgnih.gov Unlike many other drugs, the cytochrome P450 enzyme system does not play a significant role in its breakdown. wikipedia.orgnih.govnih.gov The primary routes of metabolism involve the formation of N-glucuronides and an N-acetyl metabolite. nih.govnih.gov In humans, both acetylation and glucuronidation are major metabolic pathways. nih.gov The resulting metabolites are predominantly excreted through the kidneys. wikipedia.org
The metabolic profile of retigabine can vary between species. For instance, in rats, metabolism involves a wider array of reactions, including both glucuronidation and acetylation, leading to numerous metabolites. nih.gov In dogs, the pattern is simpler, with retigabine, its N-glucuronide, and an N-glucoside being the main urinary components. nih.gov
| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Significance in Humans |
| N-Glucuronidation | UGT1A1, UGT1A4, UGT1A9 nih.govnih.govnih.gov | N-glucuronides nih.gov | Major Pathway nih.govnih.gov |
| N-Acetylation | N-acetyltransferase 2 (NAT2) nih.gov | N-acetylretigabine (NAMR) nih.gov | Major Pathway nih.gov |
| Hydrolysis | Not specified | Not specified | Minor Pathway |
| Cytochrome P450 Oxidation | Not involved wikipedia.orgnih.govnih.gov | None | Not a pathway for retigabine |
Significance of N-Glucuronidation as a Major Elimination Pathway
N-glucuronidation is a critical elimination pathway for retigabine in humans. nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A4, and UGT1A9, converts the drug into more water-soluble glucuronide conjugates that can be more easily excreted. nih.govnih.govnih.gov Studies have shown that two distinct N-glucuronides of retigabine are formed. nih.gov The UGT1A9 enzyme is capable of producing both of these glucuronides, while UGT1A1 primarily produces one. nih.gov The significance of this pathway is underscored by the high circulating levels of N-glucuronide metabolites relative to the parent drug. rsc.org The formation of these glucuronides is a key factor in the metabolic clearance of retigabine. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26FN3O8 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D |
InChI Key |
AVGRGNFEIQMATO-FOENGYGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H] |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymology of Retigabine N Glucuronidation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Retigabine (B32265) N-Glucuronidation
The primary enzymes responsible for the N-glucuronidation of retigabine belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.govnih.gov These enzymes facilitate the addition of a glucuronic acid moiety to retigabine, a process crucial for its detoxification and excretion.
Specific UGT1A Subfamily Members Involved
Research has identified several specific members of the UGT1A subfamily as key players in the N-glucuronidation of retigabine. In vitro studies using recombinant human UGTs have demonstrated that UGT1A1, UGT1A3, UGT1A4, and UGT1A9 are all capable of catalyzing this reaction. nih.govnih.gov
Among these, UGT1A9 and UGT1A1 appear to be of primary importance. nih.gov Microsomal assays have shown that UGT1A9 can form both of the two identified N-glucuronide metabolites of retigabine, while UGT1A1 primarily produces only one. nih.gov UGT1A4 also contributes to the N-glucuronidation of retigabine, although at a lower rate compared to UGT1A1 and UGT1A9. nih.govnih.gov It has been suggested that UGT1A4 is a major retigabine N-glucuronosyltransferase in vivo. nih.gov
Contribution of Various UGT Isoforms in Different Species (In Vitro Models)
The metabolic profile of retigabine, particularly its N-glucuronidation, exhibits notable differences across species. In humans and dogs, N-glucuronidation is the predominant metabolic pathway. nih.gov In contrast, rats display a more diverse range of metabolites. nih.gov
In vitro studies have shed light on the specific UGT isoforms at play in different species. In rats, approximately 90% of retigabine N-glucuronidation is catalyzed by UGT1A1 and UGT1A2, with some contribution from the UGT2 family of enzymes. nih.gov
This interspecies variability underscores the importance of careful consideration when extrapolating preclinical data from animal models to human clinical scenarios. mdpi.com
Kinetic Profiling of Retigabine N-Glucuronidation (In Vitro)
Understanding the kinetics of an enzyme-catalyzed reaction provides valuable insights into its efficiency and capacity. For retigabine N-glucuronidation, kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and intrinsic clearance (CL_int) have been determined through in vitro studies. nih.gov
Determination of Enzyme Kinetic Parameters
Kinetic analyses of retigabine N-glucuronidation have been performed using human liver microsomes and specific UGT isoforms. For human liver microsomes, the K_m for retigabine N-glucuronidation was determined to be 145 ± 39 µmol/L, with a V_max of 1.2 ± 0.3 nmol/[min·mg protein]. nih.gov
When examining the specific UGT isoforms, UGT1A9 exhibited K_m values of 38 ± 25 µmol/L and 45 ± 15 µmol/L for the production of the two primary N-glucuronide metabolites. nih.gov
Table 1: Enzyme Kinetic Parameters for Retigabine N-Glucuronidation
| Enzyme Source | K_m (µmol/L) | V_max (nmol/[min·mg protein]) |
| Human Liver Microsomes | 145 ± 39 | 1.2 ± 0.3 |
| UGT1A9 (Metabolite 1) | 38 ± 25 | Not Reported |
| UGT1A9 (Metabolite 2) | 45 ± 15 | Not Reported |
Comparative Glucuronidation Efficiency Across UGT Isoforms and Species
The efficiency of retigabine N-glucuronidation varies significantly among the different UGT isoforms. At a substrate concentration of 50 µmol/L, the metabolic rates for UGT1A9, human liver microsomes, and UGT1A1 were found to be 200, 100, and 100 pmol N-glucuronide per minute per milligram of protein, respectively. nih.gov In contrast, UGT1A4 catalyzed the reaction at a much lower rate of approximately 5 to 6 pmol/[min·mg protein]. nih.gov
These findings highlight that while several UGT isoforms can metabolize retigabine, UGT1A9 demonstrates the highest efficiency in vitro. nih.gov The differences in glucuronidation rates between species, as mentioned earlier, also point to variations in the expression and activity of these UGT enzymes across different animal models. nih.govmdpi.com
Molecular and Genetic Factors Influencing UGT Activity
The activity of UGT enzymes is not static and can be influenced by a variety of molecular and genetic factors. Genetic polymorphisms, for instance, can lead to variations in enzyme expression and function, which in turn can affect drug metabolism. nih.govebmconsult.com
A well-known example is the polymorphism in the promoter region of the UGT1A1 gene, which can impact bilirubin (B190676) metabolism and is associated with Gilbert syndrome. nih.gov Such genetic variations can lead to reduced, deficient, or even absent enzyme activity. xenotech.com While specific studies on the impact of UGT polymorphisms on retigabine metabolism are not detailed in the provided context, the known variability of UGT genes suggests a potential for inter-individual differences in drug response. nih.govebmconsult.com For instance, individuals with the UGT1A1*28 allele, who have reduced UGT1A1 function, may be at higher risk for adverse effects from drugs primarily metabolized by this enzyme. xenotech.com
Furthermore, the presence of other substances can also modulate UGT activity. For example, the biosynthesis of retigabine-N-glucuronides was not inhibited in human liver microsomal assays by the presence of bilirubin, suggesting that competition for the enzyme at this level may not be a significant factor. nih.gov
The fact that retigabine glucuronidation is also observed in microsomal preparations from human kidney and from individuals with Crigler-Najjar type II syndrome (who have a deficiency in UGT1A1 activity) indicates that other UGT isoforms can compensate, ensuring the continued clearance of the drug. nih.gov
Impact of UGT Polymorphisms on Glucuronidation
Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism, affecting both efficacy and safety. The enzymes responsible for retigabine glucuronidation—UGT1A1, UGT1A4, and UGT1A9—are known to be polymorphic. While direct clinical studies linking specific UGT polymorphisms to altered retigabine metabolism are not extensively documented, the known functional consequences of common variants in these enzymes allow for informed hypotheses about their potential impact.
The UGT1A1*28 allele, characterized by an additional TA repeat in the promoter region, is associated with reduced enzyme expression and activity. nih.govresearchgate.net This polymorphism is well-known for its impact on the metabolism of irinotecan (B1672180) and bilirubin. nih.gov Given UGT1A1's role in retigabine glucuronidation, it is plausible that individuals carrying the *28 allele may exhibit slower clearance of retigabine, although this has not been directly confirmed in dedicated studies.
For UGT1A4, the UGT1A4*3 (L48V) polymorphism has been shown to increase the glucuronidation rate of other antiepileptic drugs, such as lamotrigine (B1674446), and the antipsychotic olanzapine (B1677200). genesight.comnih.gov Carriers of the UGT1A43 allele exhibit higher enzyme activity, which could potentially lead to faster metabolism and lower plasma concentrations of retigabine. genesight.comnih.gov Conversely, the UGT1A42 (P24T) variant is associated with decreased enzyme activity, which could have the opposite effect. genesight.com
Polymorphisms in the UGT1A9 gene have also been linked to variable drug metabolism. For instance, the promoter variant -118(T)9>10 results in reduced glucuronidation of acetaminophen, while the coding region variant UGT1A9*3 (98T>C) leads to a significant decrease in glucuronidation activity for substrates like propofol. nih.govnih.govdovepress.com The I399C>T polymorphism has been associated with altered pharmacokinetics of SN-38, the active metabolite of irinotecan, in Asian populations. nih.gov Any of these variants could theoretically influence the rate of retigabine glucuronidation by UGT1A9.
| Gene | Polymorphism | Functional Effect | Known Affected Substrates |
|---|---|---|---|
| UGT1A1 | 28 | Reduced enzyme activity | Irinotecan, Bilirubin nih.govresearchgate.net |
| UGT1A4 | 3 (L48V) | Increased enzyme activity | Lamotrigine, Olanzapine genesight.comnih.gov |
| UGT1A4 | 2 (P24T) | Decreased enzyme activity | Lamotrigine genesight.com |
| UGT1A9 | -118(T)9>10 | Reduced enzyme activity | Acetaminophen nih.gov |
| UGT1A9 | 3 (98T>C) | Decreased enzyme activity | Propofol, Mycophenolic acid nih.govdovepress.com |
| UGT1A9 | I399C>T | Altered enzyme activity | SN-38 (Irinotecan metabolite) nih.gov |
Structural Determinants of UGT Substrate Specificity for Retigabine
The ability of UGT enzymes to selectively bind and glucuronidate substrates like retigabine is dictated by the three-dimensional structure of their active sites. UGT enzymes are composed of two main domains: a variable N-terminal domain, which is responsible for recognizing and binding the substrate, and a highly conserved C-terminal domain that binds the cofactor, UDP-glucuronic acid. nih.gov The specificity for a particular substrate is therefore primarily determined by the amino acid composition and conformation of the N-terminal domain.
While crystal structures for the specific UGTs that metabolize retigabine are not fully elucidated, pharmacophore modeling for related isoforms provides insight into the necessary chemical features for a substrate. For example, a pharmacophore model for UGT1A1 substrates identified the importance of two hydrophobic domains located at specific distances from the site of glucuronidation. nih.gov This suggests that the lipophilic regions of the retigabine molecule are critical for its proper orientation within the UGT1A1 active site.
The most direct evidence for the role of structural determinants in retigabine metabolism comes from the observed regioselectivity of different UGT isoforms. As noted, UGT1A9 can catalyze glucuronidation at two distinct nitrogen positions on the retigabine molecule, whereas UGT1A1 can only act on one. researchgate.net This difference strongly implies that the active site of UGT1A9 is able to accommodate the retigabine molecule in at least two productive orientations, while the active site of UGT1A1 is more sterically constrained, permitting only one orientation that leads to a successful conjugation reaction. nih.govnih.gov This difference in the spatial arrangement of active site residues is a key structural determinant of substrate specificity and the metabolic profile of retigabine.
Metabolic Fate and Disposition of Retigabine Glucuronide in Preclinical Models
In Vitro Metabolic Investigations
Formation in Hepatic Microsomes and Isolated Hepatocytes
In vitro studies using liver preparations are fundamental to elucidating the metabolic pathways of xenobiotics. For retigabine (B32265), such investigations have revealed that N-glucuronidation is a primary metabolic route, with notable differences across species.
In incubations with rat liver microsomes and liver slices, retigabine is metabolized through both glucuronidation and acetylation reactions. fda.govnih.gov Glucuronide metabolites are readily detected in these in vitro systems. nih.gov Specifically, in the rat, approximately 90% of retigabine N-glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A2, with some contribution from family 2 UGT enzymes. nih.gov
In contrast, studies modeling human metabolism have identified UGT1A1, UGT1A3, UGT1A4, and UGT1A9 as the key enzymes responsible for retigabine's N-glucuronidation. nih.gov Among these, UGT1A4 is considered a major contributor to this pathway in vivo. nih.gov In vitro assays with human liver microsomes demonstrated a Michaelis-Menten constant (Km) of 145 ± 39 µmol/L for retigabine N-glucuronidation, with a maximum reaction velocity (Vmax) of 1.2 ± 0.3 nmol/[min·mg protein]. nih.govresearchgate.net
Table 1: In Vitro N-Glucuronidation of Retigabine in Liver Preparations
| Species | In Vitro System | Key UGT Isoforms | Kinetic Parameters (Human) |
|---|---|---|---|
| Rat | Liver Microsomes, Liver Slices | UGT1A1, UGT1A2 (90%), Family 2 UGTs | N/A |
Contribution of Extrahepatic Glucuronidation
While the liver is the primary site of drug metabolism, other organs can also contribute. Research has demonstrated that glucuronidation of retigabine can occur outside the liver. Specifically, microsomal preparations from the human kidney have been shown to catalyze the N-glucuronidation of retigabine. nih.govresearchgate.net This finding suggests that the kidney plays a role in the metabolic clearance of the drug, providing an alternative site for glucuronide formation. nih.gov This extrahepatic metabolism ensures that the disposal of the drug is not completely abolished even with compromised hepatic function or the absence of a specific UGT isoform in the liver. nih.gov
Preclinical Pharmacokinetic Characterization (Non-Human In Vivo Studies)
Comparative Metabolic Profiles in Animal Species (e.g., rats, dogs)
The metabolic profile of retigabine exhibits stark differences between preclinical species, particularly rats and dogs. In dogs, the metabolism is relatively simple and is dominated by N-glucuronidation. nih.gov The urinary metabolite pattern in dogs consists mainly of unchanged retigabine, retigabine-N-glucuronide, and a small amount of retigabine-N-glucoside. fda.govnih.gov
In contrast, rats display a more complex metabolic pattern. nih.gov Although glucuronidation occurs, acetylation reactions are also a major pathway, leading to a multitude of metabolites. fda.govnih.gov Following administration of radiolabeled retigabine to rats, the plasma radioactivity is predominantly represented by retigabine-N-glucuronide and the N-acetyl metabolite (NAMR). fda.gov This contrasts with dogs, where N-acetylation is negligible. fda.gov
Table 2: Comparative Metabolic Profile of Retigabine in Preclinical Species
| Species | Major Metabolic Pathways | Key Metabolites |
|---|---|---|
| Dog | N-Glucuronidation | Retigabine, Retigabine-N-glucuronide, Retigabine-N-glucoside |
| Rat | N-Glucuronidation, Acetylation | Retigabine, Retigabine-N-glucuronide, N-acetyl-retigabine (NAMR), >20 other metabolites |
Excretion Pathways of Retigabine N-Glucuronide in Preclinical Systems
The routes of excretion for retigabine and its metabolites also differ between species. In both rats and dogs, a significant portion of the administered dose is eliminated via the feces, which is consistent with substantial biliary excretion. fda.gov
In rats, after administration of [14C]retigabine, glucuronide metabolites were detected in bile and feces. nih.gov However, these glucuronides were notably absent in the urine collected over 24 hours. nih.gov Approximately 67% of the radioactive dose was recovered in the feces, with about 10% of this being the glucuronide conjugate. fda.govnih.gov
In dogs, the excretion profile is different. The 24-hour urine contains retigabine-N-glucuronide, accounting for 5% of the dose, alongside unchanged retigabine (13%) and retigabine-N-glucoside (1%). fda.govnih.gov In the same period, about 39% of the dose was excreted as unchanged retigabine in the feces. nih.gov
Enterohepatic Circulation and Glucuronide Reversibility
Enterohepatic circulation, a process involving biliary excretion of a metabolite and its subsequent reabsorption from the gut, plays a significant role in the pharmacokinetics of retigabine in a species-specific manner. This process is directly linked to the reversibility of the N-glucuronidation reaction.
In dogs, a constant ratio between retigabine and its N-glucuronide is observed in vivo, suggesting that enterohepatic circulation of retigabine occurs. nih.gov This is believed to be the result of reversible glucuronidation-deglucuronidation reactions, where the N-glucuronide is excreted into the bile, hydrolyzed back to the parent drug in the intestine by gut microflora, and then reabsorbed. nih.gov
Conversely, this phenomenon is not observed in rats. nih.gov The absence of a consistent ratio between the parent drug and its glucuronide indicates that enterohepatic circulation of retigabine via its N-glucuronide does not occur in this species. nih.gov This highlights a critical difference in the disposition of retigabine glucuronide between preclinical models and has important implications for extrapolating pharmacokinetic data to humans, where enterohepatic cycling similar to that in dogs is likely to occur. nih.gov The lability of N-glucuronides can present analytical challenges, as degradation back to the parent drug can occur during sample handling, potentially leading to an overestimation of the parent compound's concentration. rsc.org
Evidence for Enterohepatic Cycling of Retigabine N-Glucuronide
Enterohepatic circulation is a process where compounds, after being metabolized in the liver and excreted into the bile, are reabsorbed in the intestine and return to the liver. For many drugs, this process involves the glucuronide metabolite. nih.gov Evidence strongly suggests that retigabine undergoes enterohepatic cycling in humans and dogs, a phenomenon linked to the reversible nature of its N-glucuronidation. nih.gov
A key indicator of this cycling is the observation of a constant ratio between retigabine and its N-glucuronide metabolite in vivo in these species. nih.gov This equilibrium suggests a continuous process of glucuronidation in the liver, excretion into the bile, hydrolysis (deglucuronidation) in the gut, and reabsorption of the parent drug. nih.govfda.gov The hydrolysis of the glucuronide metabolites in the gut is often facilitated by the gut microbiome, which then allows the parent drug to be reabsorbed into systemic circulation. nih.gov The labile nature of N-glucuronides, which are susceptible to degradation depending on factors like temperature and pH, further supports the potential for in vivo hydrolysis and subsequent reabsorption of retigabine. rsc.org
Species-Specific Differences in Glucuronide Enterohepatic Recirculation
The occurrence and extent of enterohepatic recirculation of retigabine N-glucuronide are not uniform across all preclinical species. Significant differences have been identified between rats, dogs, and humans.
In humans and dogs, the metabolism of retigabine is predominantly characterized by N-glucuronidation, leading to the likely enterohepatic circulation of the drug. nih.gov This is supported by the consistent in vivo ratio of retigabine to its N-glucuronide. nih.gov
Conversely, rats exhibit a different metabolic profile for retigabine, with a wider array of metabolites being formed. nih.gov Studies indicate that the phenomenon of a constant ratio between retigabine and its N-glucuronide is not observed in rats, suggesting that significant enterohepatic circulation of retigabine via its N-glucuronide does not take place in this species. nih.govfda.gov While all evaluated species form N-glucuronides of retigabine, there is evidence of species-specific preferences for the exact location of glucuronidation on the molecule. fda.gov For instance, in the plasma of rats, dogs, and humans, the retigabine N2-glucuronide, where the primary amino group is the site of glucuronidation, is found. fda.gov
These species-specific metabolic characteristics are crucial considerations when extrapolating preclinical data to human physiological responses. mdpi.com
Table 1: Enterohepatic Recirculation of Retigabine N-Glucuronide in Preclinical Species
| Species | Evidence of Enterohepatic Recirculation | Primary Metabolic Pathway |
| Human | Yes (Likely) | N-Glucuronidation |
| Dog | Yes (Likely) | N-Glucuronidation |
| Rat | No (Does not occur) | Multiple metabolic pathways |
Enzymatic Deglucuronidation Processes
The reversible nature of retigabine N-glucuronidation, which underpins its enterohepatic cycling, involves both the formation and breakdown of the glucuronide conjugate. The formation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, while the breakdown, or deglucuronidation, is also a critical step.
Retigabine N-glucuronides have been shown to be substrates for β-glucuronidase, an enzyme capable of cleaving the glucuronide moiety. fda.gov This enzymatic activity is what allows the parent drug, retigabine, to be released from its metabolite in the gut, a prerequisite for reabsorption during enterohepatic circulation.
The specific UGT enzymes involved in the initial glucuronidation of retigabine also show species-specific variations. In humans, UGT1A4 is identified as a major enzyme responsible for the N-glucuronidation of retigabine and thus plays a significant role in its enterohepatic cycling. nih.gov Other human UGTs, including UGT1A1, UGT1A3, and UGT1A9, also contribute to this process. nih.gov In contrast, in rats, the N-glucuronidation is predominantly catalyzed by UGT1A1 and UGT1A2. nih.gov
Table 2: UDP-glucuronosyltransferase (UGT) Isoenzymes Involved in Retigabine N-Glucuronidation
| Species | Major UGT Isoenzymes | Contribution to Enterohepatic Cycling |
| Human | UGT1A4, UGT1A1, UGT1A3, UGT1A9 | Significant |
| Rat | UGT1A1, UGT1A2 | Not significant |
Analytical Methodologies for Retigabine N Beta D Glucuronide D4 Quantification and Structural Characterization
Quantitative Bioanalytical Method Development
The development of robust and reliable quantitative bioanalytical methods is essential for generating accurate pharmacokinetic data. For Retigabine (B32265) N-beta-D-glucuronide-d4 and its non-deuterated counterpart, this primarily involves the use of highly sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of retigabine and its metabolites due to its high sensitivity and selectivity. nih.govlabrulez.comlabrulez.com This technique is particularly well-suited for distinguishing and quantifying structurally similar compounds within a complex biological matrix like plasma or urine. nih.govnih.gov The development of LC-MS/MS methods for retigabine has been a focus of several studies, aiming to support pharmacokinetic and pharmacodynamic investigations. nih.gov
In a typical LC-MS/MS workflow, the sample undergoes chromatographic separation to isolate the analytes of interest before they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting a specific parent ion to fragmentation, and then analyzing the resulting product ions. This process allows for highly specific detection and quantification, even at low concentrations. For instance, methods have been validated for the quantification of retigabine and its N-acetyl metabolite in human plasma over a concentration range of 5–2500 ng/mL. rsc.org
Application of Retigabine N-beta-D-glucuronide-d4 as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is a fundamental aspect of robust quantitative bioanalysis by LC-MS/MS. aptochem.comkcasbio.com this compound, being a deuterated form of the native metabolite, is an ideal internal standard for the quantification of Retigabine N-beta-D-glucuronide. aptochem.com The primary advantage of using a SIL-IS is its ability to compensate for variability during sample preparation, chromatography, and ionization. aptochem.comkcasbio.com
An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby normalizing for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. aptochem.comkcasbio.com The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference. aptochem.com The incorporation of deuterium (B1214612) atoms provides a sufficient mass increase to distinguish it from the natural isotopic distribution of the unlabeled analyte. aptochem.com The use of such standards significantly improves the precision and accuracy of the assay. scispace.com
| Characteristic | Description | Importance in Bioanalysis |
|---|---|---|
| Co-elution with Analyte | The internal standard and the analyte have the same retention time during liquid chromatography. | Ensures that both compounds experience the same matrix effects, leading to accurate correction. aptochem.com |
| Similar Extraction Recovery | The internal standard is extracted from the biological matrix with the same efficiency as the analyte. | Corrects for any loss of analyte during the sample preparation process. aptochem.com |
| Identical Ionization Response | The internal standard and the analyte ionize with the same efficiency in the mass spectrometer's ion source. | Compensates for variations in ionization efficiency, a common source of variability in LC-MS/MS. aptochem.com |
| Sufficient Mass Difference | The mass of the deuterated internal standard is significantly different from the analyte to avoid isotopic overlap. | Allows for clear and distinct detection of both the analyte and the internal standard by the mass spectrometer. aptochem.com |
Method Validation Parameters for Accuracy, Precision, and Linearity
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. nih.govglobalresearchonline.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.eu The key parameters assessed during validation include accuracy, precision, and linearity. globalresearchonline.net
Accuracy: This parameter measures the closeness of the determined value to the true value. globalresearchonline.net It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. europa.eu For a method to be considered accurate, the mean value should be within a specified percentage of the actual value. europa.eu
Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. globalresearchonline.net It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). globalresearchonline.net
Linearity: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. globalresearchonline.net It is determined by analyzing a series of calibration standards over a specified concentration range. europa.eu The linearity is typically evaluated by plotting the response versus the concentration and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit. researchgate.net
| Parameter | Description | Common Acceptance Criteria (for LC-MS/MS) |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). nih.gov |
| Precision | Degree of scatter between a series of measurements. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% for LLOQ). nih.gov |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. nih.gov |
Strategies for Mitigating Challenges with Labile N-Glucuronides
N-glucuronides, including the retigabine metabolite, are known for their lability, which can pose significant challenges during bioanalysis. rsc.org Their degradation can lead to the back-conversion to the parent compound, resulting in an overestimation of the parent drug's concentration. rsc.org
Mechanisms of Glucuronide Degradation (e.g., temperature, pH, time dependency)
The degradation of N-glucuronides is influenced by several factors, including temperature, pH, and time. rsc.org These metabolites can be susceptible to hydrolysis, particularly under acidic or basic conditions. hyphadiscovery.com For instance, the N-glucuronide of olanzapine (B1677200) is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions. hyphadiscovery.com The stability of N-glucuronides can also be temperature-dependent, with higher temperatures accelerating degradation. The conversion of retigabine's N-glucuronide metabolites back to the parent drug and its N-acetyl metabolite is a time-dependent process that is also influenced by pH and temperature. rsc.org Some amide N-glucuronides have shown stability at various pH values (3.0, 7.4, and 9.0) and in the presence of certain enzymes, indicating that stability can be compound-specific. nih.gov
Optimization of Sample Collection, Processing, and Storage Protocols
To mitigate the degradation of labile N-glucuronides, it is crucial to optimize every step of the bioanalytical workflow, from sample collection to storage. rsc.org This includes the development of specific sample handling and storage protocols. rsc.org
Key strategies include:
Rapid Processing: Minimizing the time between sample collection and processing is critical. nih.gov
Temperature Control: Samples should be kept on ice during processing and stored at ultra-low temperatures (e.g., -80°C) to slow down degradation. nih.govembl.org Snap-freezing in liquid nitrogen is often recommended for quenching metabolic activity. nih.gov
pH Control: The pH of the sample matrix may need to be adjusted to a range where the N-glucuronide is most stable.
Optimized Extraction Procedures: The extraction method should be designed to minimize degradation. This might involve using specific solvents and conditions that are favorable for the stability of the glucuronide. rsc.org
For urine samples, centrifugation or filtration is often employed to remove cellular debris and bacteria that could contribute to metabolic changes. nih.gov The choice of anticoagulant for plasma collection is also a critical consideration, with EDTA, heparin, and citrate (B86180) being common options that can influence the stability of metabolites. nih.gov
Analytical Techniques to Prevent Ex Vivo Hydrolysis and Overestimation of Parent Drug
A primary challenge in the bioanalysis of retigabine is the lability of its N-glucuronide metabolites, which can readily hydrolyze back to the parent drug, retigabine, and its N-acetyl metabolite ex vivo. rsc.orgnih.gov This chemical instability is dependent on temperature, pH, and time, and can lead to a significant overestimation of the parent drug's concentration in biological samples. rsc.org To ensure the accurate quantification of retigabine and its metabolites, specific sample handling and analytical procedures are crucial.
The major circulating metabolites of retigabine are N-glucuronides, which can be present at levels approximately 25-fold higher than the parent drug. rsc.org Their degradation during sample processing can artificially inflate the measured concentrations of both retigabine and its N-acetyl metabolite. rsc.org Therefore, the development of a robust analytical method must incorporate strategies to minimize this conversion.
A validated method to overcome these challenges involves a specific extraction procedure from human plasma. rsc.org This method has demonstrated ruggedness, precision, and accuracy for the quantitative bioanalysis of both retigabine and its main N-acetyl metabolite. rsc.org Key considerations in preventing ex vivo hydrolysis include stringent control over sample handling and storage conditions prior to analysis. rsc.org
Table 1: Recommendations for Sample Handling to Minimize Ex Vivo Hydrolysis of Retigabine N-glucuronides
| Parameter | Recommendation | Rationale | Reference |
| Sample Collection | Use of appropriate anticoagulant and immediate cooling. | To slow down enzymatic and chemical degradation processes. | rsc.org |
| Sample Processing | Prompt centrifugation at refrigerated temperatures. | To separate plasma from cellular components that may contain hydrolytic enzymes. | rsc.org |
| Storage | Storage of plasma samples at ultra-low temperatures (e.g., -70°C). | To significantly reduce the rate of chemical hydrolysis over time. | rsc.org |
| pH Control | Maintaining a specific pH during sample preparation and extraction. | The stability of N-glucuronides is highly pH-dependent. | rsc.org |
| Extraction | Rapid and efficient extraction procedure. | To minimize the time the analyte spends in a potentially destabilizing matrix. | rsc.org |
By adhering to these optimized procedures, the integrity of the this compound in biological samples can be maintained, leading to more reliable and accurate pharmacokinetic data for the parent drug, retigabine.
Structural Elucidation and Isomer Differentiation
Beyond quantitative analysis, the definitive structural characterization of this compound is essential. This involves not only confirming the identity of the metabolite but also precisely determining the site of glucuronide conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugation Site Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure, including the specific attachment point of a conjugate moiety like glucuronic acid. While mass spectrometry can confirm the mass of the metabolite, it may not be able to differentiate between potential isomers, such as N-glucuronidation versus S-glucuronidation in molecules containing both nitrogen and sulfur atoms. nih.gov
In cases where mass spectrometry data is ambiguous, NMR can provide definitive structural details. nih.gov By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, through-bond (scalar) and through-space (dipolar) correlations can be established between the glucuronic acid moiety and the parent drug molecule. nih.gov For instance, the observation of a Nuclear Overhauser Effect (NOE) correlation between a proton on the anomeric carbon of the glucuronide and a proton on the parent drug's backbone can definitively establish the conjugation site.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique in drug metabolite identification due to its high accuracy and sensitivity. nih.gov Modern HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap systems, provide mass measurements with high resolution and accuracy, often below 5 ppm deviation. nih.gov This capability allows for the determination of the elemental composition of a metabolite and its fragments, distinguishing it from endogenous components with the same nominal mass. nih.govnih.gov
For the identification of this compound, HRMS can be coupled with liquid chromatography (LC) to separate the metabolite from other components in a biological matrix. nih.govbohrium.com The high mass accuracy of the instrument would confirm the addition of the glucuronic acid moiety (and the deuterium label) to the retigabine structure.
Tandem mass spectrometry (MS/MS) experiments on HRMS platforms further aid in structural elucidation. By inducing fragmentation of the metabolite ion, a characteristic fragmentation pattern is generated. The neutral loss of the glucuronide moiety (176.0321 Da) is a common fragmentation pathway for glucuronide conjugates and can be used to screen for this class of metabolites. nih.gov The remaining fragment ions can then be analyzed to confirm the structure of the aglycone, which in this case would be deuterated retigabine.
Table 2: Application of High-Resolution Mass Spectrometry in the Analysis of Retigabine Metabolites
| HRMS Technique | Application in Retigabine Metabolite Analysis | Expected Outcome | Reference |
| LC-HRMS | Separation and accurate mass measurement of this compound. | Determination of the elemental composition of the metabolite, confirming its identity. | nih.govnih.gov |
| Data-Dependent Acquisition (DDA) | Automated triggering of MS/MS scans for ions of interest. | Generation of high-quality fragmentation spectra for structural confirmation. | nih.gov |
| Neutral Loss Filtering | Screening for the characteristic neutral loss of the glucuronide moiety. | Selective detection of glucuronide conjugates within a complex mixture. | nih.gov |
| Tandem MS (MS/MS) | Fragmentation of the metabolite ion to produce a characteristic spectrum. | Confirmation of the retigabine core structure and the presence of the glucuronide conjugate. | bohrium.com |
The combination of these advanced analytical methodologies is indispensable for the accurate quantification and comprehensive structural characterization of this compound, providing a clear picture of retigabine's metabolic fate.
Applications of Retigabine N Beta D Glucuronide D4 in Drug Discovery and Development Research
Tracer Studies in Drug Metabolism Research
Tracer studies, often employing isotopically labeled compounds, are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a new drug. The use of compounds like ¹⁴C-labeled retigabine (B32265) allows researchers to track the drug and its metabolites throughout the body. In this context, Retigabine N-beta-D-glucuronide-d4 is not the tracer itself, but the analytical standard required to accurately measure the concentration of the N-glucuronide metabolite identified in these tracer studies.
Research has established that the metabolism of retigabine in humans proceeds extensively through two primary phase II pathways: N-acetylation and N-glucuronidation. nih.gov Studies utilizing ¹⁴C-retigabine in human volunteers have been crucial in quantifying the contribution of these pathways. nih.gov Following administration, it was found that N-glucuronidation is a major route of metabolic clearance for retigabine. nih.gov
These studies revealed the presence of two distinct N-glucuronide metabolites. nih.gov The N-glucuronide metabolites are the most abundant circulating drug-related material, accounting for approximately 90% of the total. nih.gov While about 36% of an administered dose is excreted as unchanged retigabine in the urine, the remainder consists of metabolites, with N-glucuronides being a predominant component. nih.govnih.gov The accurate measurement of these glucuronides in plasma and urine, facilitated by stable isotope-labeled standards like this compound, is therefore essential to fully characterize the elimination of retigabine.
Significant differences in drug metabolism are often observed between preclinical animal models and humans. Understanding these differences is vital for extrapolating animal data to predict human pharmacokinetics. For retigabine, distinct inter-species variations in metabolic pathways have been identified.
In humans and dogs, the metabolism is dominated by N-glucuronidation. nih.gov Conversely, in rats, while glucuronidation occurs, the metabolic profile is more complex, featuring a multitude of metabolites primarily derived from acetylation reactions. nih.gov In rats, glucuronides are found in bile and feces, but are notably absent from urine. nih.gov This contrasts with humans, where renal excretion of glucuronides is a key elimination route. nih.gov Furthermore, a likely enterohepatic circulation of retigabine, resulting from the reversible formation and breakdown of the N-glucuronide metabolite, is observed in humans and dogs but not in rats. nih.gov These findings, summarized in the table below, underscore the importance of selecting appropriate animal models in preclinical development.
| Species | Primary Metabolic Pathway | Key Metabolites Detected | Enterohepatic Circulation (via N-Glucuronide) | Reference |
|---|---|---|---|---|
| Human | N-Glucuronidation & N-Acetylation | N-glucuronides, N-acetyl metabolite | Likely | nih.gov |
| Dog | N-Glucuronidation | Retigabine-N-glucuronide | Likely | nih.gov |
| Rat | N-Acetylation & other pathways | Multiple acetylation products, Glucuronides (in bile/feces) | No | nih.gov |
In Vitro Drug-Drug Interaction Studies
In vitro studies are critical for predicting the potential for a drug to interact with other co-administered medications. For retigabine, these studies have focused on the enzymes and transporters involved in its metabolism and elimination.
Retigabine's clearance is highly dependent on UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using recombinant human UGTs have identified that UGT1A1, UGT1A3, UGT1A4, and UGT1A9 are all capable of catalyzing the N-glucuronidation of retigabine, with UGT1A4 being a major contributor in vivo. nih.gov Specifically, UGT1A9 can form both of the primary N-glucuronide metabolites, whereas UGT1A1 produces only one. nih.gov
The potential for drug-drug interactions (DDIs) was investigated by co-incubating retigabine with other commonly used antiepileptic drugs that are also substrates for UGT enzymes, such as lamotrigine (B1674446) and valproic acid. These in vitro assays, conducted with human liver microsomes and specific UGT1A9 preparations, found no significant potential for DDIs at clinically relevant concentrations. nih.gov For instance, even in the presence of high concentrations of bilirubin (B190676), a known substrate for UGTs, the formation of retigabine-N-glucuronides was not inhibited. nih.gov
| Enzyme/Preparation | Metabolism Rate (pmol N-glucuronide/min/mg protein) | Reference |
|---|---|---|
| UGT1A9 | 200 | nih.gov |
| Human Liver Microsomes (pooled) | 100 | nih.gov |
| UGT1A1 | 100 | nih.gov |
| UGT1A4 (at 50 µM UDPGA) | ~5-6 | nih.gov |
Beyond enzyme inhibition or induction, metabolites of a drug can themselves interact with drug transporters, leading to DDIs. The potential for retigabine and its major metabolites to inhibit the transporter protein P-glycoprotein (P-gp) was evaluated in vitro. nih.gov While retigabine itself did not inhibit P-gp, its N-acetyl metabolite (NAMR) was found to inhibit P-gp in a concentration-dependent manner. nih.govnih.gov
This finding prompted a clinical study to assess if this in vitro observation would translate to a clinically relevant interaction with digoxin (B3395198), a P-gp substrate. nih.gov The study concluded that co-administration of retigabine resulted in small, non-clinically relevant increases in digoxin exposure, suggesting that the in vitro inhibition by the N-acetyl metabolite does not cause a significant clinical DDI. nih.gov While this study focused on the N-acetyl metabolite, it highlights the importance of evaluating the DDI potential of major metabolites, including the highly abundant N-glucuronides, which account for the vast majority of circulating drug-related material. nih.gov
Role in Preclinical Pharmacokinetic-Pharmacodynamic Correlation Studies
Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is a cornerstone of drug development. For retigabine, this process is complicated by its metabolic profile. The N-glucuronide metabolites of retigabine are known to be labile, meaning they can convert back to the parent drug under certain conditions. This instability can lead to an overestimation of the parent drug's concentration in biological samples if not handled properly, confounding PK/PD analysis.
This is the specific and critical role of this compound. As a stable isotope-labeled internal standard, it is the ideal tool for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. aptochem.comnih.gov When added to a biological sample (e.g., plasma) at a known concentration, it behaves almost identically to the non-labeled (endogenous) Retigabine N-beta-D-glucuronide during sample extraction, processing, and analysis. aptochem.com Any degradation or loss of the metabolite during this process will affect both the labeled standard and the endogenous metabolite equally. The mass spectrometer can distinguish between the two based on the mass difference from the deuterium (B1214612) atoms. By measuring the ratio of the endogenous metabolite to the deuterated standard, a highly accurate and precise quantification of the true metabolite concentration can be achieved. aptochem.com
Establishment of Reference Standards for Bioanalytical Assay Development
The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of drug discovery and development. This process, known as bioanalytical assay development, relies heavily on the use of well-characterized reference standards. For the anticonvulsant drug Retigabine, which undergoes extensive metabolism, the establishment of such standards for its metabolites is crucial for understanding its pharmacokinetic profile. One such critical reference standard is this compound.
Retigabine is primarily metabolized in humans through N-glucuronidation and N-acetylation. rsc.org The N-glucuronide metabolites of Retigabine are known to be particularly challenging to quantify due to their instability. These labile metabolites can degrade back to the parent drug during sample collection, handling, and analysis, leading to an overestimation of Retigabine concentrations. rsc.org To mitigate this, robust bioanalytical methods are required, and the use of stable isotope-labeled internal standards is a key strategy to ensure the accuracy and precision of these assays.
This compound serves as an ideal internal standard for the quantification of Retigabine's N-glucuronide metabolites in various biological samples, such as plasma and urine. The incorporation of four deuterium atoms (d4) into the molecule results in a compound that is chemically identical to the endogenous metabolite but has a different molecular weight. This mass difference allows for its distinct detection by mass spectrometry (MS) when co-eluted with the unlabeled metabolite during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of a stable isotope-labeled internal standard like this compound is essential for several reasons:
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. As the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
Compensation for Variability in Sample Preparation: During the extraction of the analyte from the biological matrix, some loss is inevitable. The internal standard, when added at the beginning of the sample preparation process, experiences the same degree of loss, thus normalizing the final measurement.
While specific research detailing a full validation of a bioanalytical method using this compound as the internal standard is not publicly available in the searched literature, the principles of its application are well-established in the field of bioanalysis. A validated method would typically demonstrate acceptable levels of linearity, accuracy, precision, selectivity, and stability, as outlined by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eu
A study on the development and validation of a quantitative method for Retigabine and its N-acetyl metabolite highlighted the challenges associated with the labile N-glucuronides and the necessity of a rugged and accurate assay. rsc.org The validation of such a method for the glucuronide metabolite using its deuterated standard would involve assessing its performance across a range of concentrations.
Comparative Metabolomics and Extrapolation in Drug Metabolism Research
Analysis of Retigabine (B32265) Metabolite Profiles Across Different Animal Species
The metabolic fate of retigabine exhibits significant variation across different animal species, with N-glucuronidation being a prominent but variably dominant pathway. nih.gov
In humans and dogs, the metabolism of retigabine is largely characterized by N-glucuronidation. nih.gov Both acetylation and glucuronidation have been identified as major metabolic routes in humans. nih.gov In dogs, the metabolite profile is relatively straightforward, with urine containing retigabine, retigabine-N-glucuronide, and a small amount of retigabine-N-glucoside. nih.gov All species evaluated in preclinical studies have been shown to form N-glucuronides of retigabine. nih.gov
Conversely, rats display a more complex metabolic profile with a multitude of metabolites. nih.gov While glucuronidation does occur in rats, it is accompanied by extensive acetylation reactions. nih.gov Glucuronides are found in rat plasma, bile, and feces, but are notably absent in urine. nih.gov This species-specific difference extends to the potential for enterohepatic circulation; the reversible process of glucuronidation and de-glucuronidation that can prolong a drug's presence in the body is likely in humans and dogs but does not appear to occur in rats. nih.gov
The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for retigabine N-glucuronidation also differ between species. In rats, UGT1A1 and UGT1A2 are the primary catalysts, with some contribution from family 2 UGT enzymes. nih.gov In humans, a different set of enzymes, specifically UGT1A1, UGT1A3, UGT1A4, and UGT1A9, are responsible for its N-glucuronidation. nih.gov
Below is a comparative summary of retigabine metabolism:
Interactive Table: Comparative Metabolite Profiles of Retigabine| Species | Major Metabolic Pathways | Key Metabolites | Primary UGT Enzymes (for N-Glucuronidation) | Enterohepatic Circulation via N-glucuronide |
|---|---|---|---|---|
| Human | N-glucuronidation, Acetylation nih.govnih.gov | Retigabine-N-glucuronide, N-acetyl metabolite nih.gov | UGT1A1, UGT1A3, UGT1A4, UGT1A9 nih.gov | Likely nih.gov |
| Dog | N-glucuronidation nih.gov | Retigabine-N-glucuronide, Retigabine-N-glucoside nih.gov | Not specified | Likely nih.gov |
| Rat | Acetylation, Glucuronidation nih.gov | Multiple acetylation products, Glucuronides in bile/feces nih.govnih.gov | UGT1A1, UGT1A2 nih.gov | Does not occur nih.gov |
In Vitro-In Vivo Correlation (IVIVC) for Glucuronide Formation and Disposition
In vitro-in vivo correlation (IVIVC) is a critical tool for assessing how well laboratory experiments can predict the behavior of a drug in a living organism. For retigabine, in vitro studies have proven valuable in understanding the formation and disposition of its glucuronide metabolites.
Studies have demonstrated that in vitro assays using liver slices from both rats and humans can successfully identify the major circulating metabolites observed in vivo. nih.gov This indicates a strong qualitative correlation, providing confidence that laboratory models can replicate the metabolic pathways that occur in the body.
Further detailed in vitro kinetic studies have been performed using human liver microsomes and specific, heterologously expressed human UGT enzymes. nih.gov When comparing the kinetics of retigabine N-glucuronidation in these in vitro systems to the in vivo situation in humans and dogs, a constant ratio between retigabine and its N-glucuronide was identified in vivo, supporting the findings from the in vitro models. nih.gov
The kinetic parameters determined from these in vitro assays provide quantitative data for extrapolation. For instance, studies with the UGT1A9 enzyme, which is capable of forming both N-glucuronides of retigabine, showed Michaelis-Menten constants (Km) of 38 ± 25 µM and 45 ± 15 µM for the two metabolites. nih.gov In comparison, the Km for retigabine N-glucuronidation in pooled human liver microsomes was 145 ± 39 µM, with a maximum reaction velocity (Vmax) of 1.2 ± 0.3 nmol/min/mg protein. nih.gov While there are differences in absolute values, which can be expected when moving from a single enzyme system to a more complex microsomal environment, these in vitro data provide the fundamental parameters needed for predictive modeling. nih.govnih.gov
Interactive Table: In Vitro Kinetic Parameters for Retigabine N-Glucuronidation
| In Vitro System | Parameter | Value |
|---|---|---|
| Human UGT1A9 | Km (Metabolite 1) | 38 ± 25 µM nih.gov |
| Km (Metabolite 2) | 45 ± 15 µM nih.gov | |
| Human Liver Microsomes (pooled) | Km | 145 ± 39 µM nih.gov |
| Human Liver Microsomes (individual donors) | Vmax | 1.2 ± 0.3 nmol/min/mg protein nih.gov |
Approaches for Predicting Human Glucuronidation from Preclinical Data
Predicting the extent of human glucuronidation from preclinical data is a key objective in drug development to anticipate drug clearance and potential variability in patient populations. nih.gov The primary approach for this is in vitro-in vivo extrapolation (IVIVE), which uses kinetic data from in vitro systems to model in vivo pharmacokinetic parameters. researchgate.net
The first step in this approach is identifying the specific human UGT enzymes responsible for the metabolic pathway. For retigabine, in vitro screening of ten recombinant human UGTs successfully identified UGT1A1, UGT1A3, UGT1A4, and UGT1A9 as the key enzymes involved in N-glucuronidation. nih.gov UGT1A4 was highlighted as a major contributor in vivo. nih.gov This knowledge is crucial because it allows for the investigation of genetic polymorphisms in these enzymes, which can help predict inter-individual variability in metabolism.
Furthermore, comparative data from different species informs the reliability of the extrapolation. The observation that N-glucuronidation is a major pathway in both dogs and humans, but not in rats, suggests that the dog may be a more relevant preclinical model for predicting this specific metabolic pathway in humans. nih.gov By understanding these species differences and utilizing kinetic data from human-derived in vitro systems, a reasonably accurate prediction of human glucuronidation can be constructed. nih.govresearchgate.net
Future Research Directions and Advanced Methodologies
Development of Novel Analytical Platforms for Complex Glucuronide Analysis
The analysis of N-glucuronides, which are often chemically labile, presents a significant analytical challenge. The degradation of these metabolites during sample handling and analysis can lead to inaccurate quantification of both the metabolite and the parent drug. hyphadiscovery.com To address this, research is moving towards more sophisticated and sensitive analytical platforms.
Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), has become the cornerstone of metabolite analysis. nih.govrsc.org These techniques offer high sensitivity, selectivity, and the ability to structurally elucidate metabolites from complex biological matrices. Future developments are focused on:
Advanced Ionization Sources: Soft ionization techniques like electrospray ionization (ESI) are crucial for analyzing thermally labile molecules like glucuronides without causing them to fragment prematurely. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the ion's size, shape, and charge, allowing for the differentiation of isomeric metabolites that are indistinguishable by mass alone. nih.govrsc.org
Novel Sample Preparation and Derivatization: Strategies like chemical isotope labeling and the use of specialized hydrolysis techniques, such as with hydrazine (B178648) hydrate (B1144303) for N-glucuronides resistant to enzymatic cleavage, are being explored to improve detection and quantification. nih.gov The use of deuterated internal standards like Retigabine (B32265) N-beta-D-glucuronide-d4 is fundamental to this approach, as it allows for precise correction of analytical variability and matrix effects.
The table below illustrates a comparison of different mass spectrometry techniques used in metabolomics.
Interactive Table: Comparison of Mass Spectrometry Techniques in Metabolomics| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| Gas Chromatography-MS (GC-MS) | Analysis of volatile and thermally stable small molecules. | High resolution, reproducible fragmentation. | Requires chemical derivatization for non-volatile compounds; not suitable for thermolabile molecules. nih.gov |
| Liquid Chromatography-MS (LC-MS) | Dominant technique for global metabolite profiling. | Wide applicability to non-volatile and labile compounds, high sensitivity. | Matrix effects can suppress ion signals; complex data analysis. nih.gov |
| Capillary Electrophoresis-MS (CE-MS) | Analysis of highly polar and charged metabolites. | High separation efficiency for ionic species. | Lower loading capacity, sensitivity can be an issue. nih.gov |
| Ion Mobility-MS (IM-MS) | Separation of isomers and conformers. | Adds a dimension of separation, increases peak capacity. | Developing technology, databases are still growing. rsc.org |
Advanced In Vitro Systems for Glucuronidation Pathway Research (e.g., microphysiological systems)
To understand the formation of retigabine glucuronides, researchers rely on various in vitro systems that model human metabolism. While traditional models like human liver microsomes and recombinant UGT enzymes have been instrumental in identifying the specific enzymes responsible for retigabine's N-glucuronidation (UGT1A1, UGT1A3, UGT1A4, and UGT1A9), these systems lack the complexity of a whole organ. helsinki.fi
The frontier of in vitro research lies in the development and application of Microphysiological Systems (MPS) , also known as "organs-on-a-chip." news-medical.netresearchgate.netnih.gov These microfluidic devices culture human cells in a three-dimensional environment with continuous flow, more accurately mimicking the physiological conditions of a human organ. researchgate.netnih.gov
Key advantages of MPS in glucuronidation research include:
Enhanced Physiological Relevance: Liver MPS models maintain hepatic cell function and phenotype for longer periods than conventional cultures, allowing for more accurate prediction of drug metabolism and toxicity. researchgate.netnih.gov
Multi-Organ Interaction: MPS can link different organ models (e.g., liver and kidney chips) to study the interplay between metabolism in one organ and effects on another, which is crucial for understanding the systemic clearance of drugs and their metabolites. nih.govspringernature.com
Mechanistic Insights: These systems provide high-content data, enabling a deeper understanding of the factors that regulate UGT enzyme activity and transporter function, which together control the rate of glucuronide formation and elimination. news-medical.netnih.gov
The use of MPS is expected to bridge the gap between preclinical in vitro data and human clinical outcomes, providing better predictions for drugs that are extensively metabolized through glucuronidation. news-medical.net
Deeper Mechanistic Understanding of N-Glucuronide Lability and Reversibility
A key characteristic of many N-glucuronides, including those of retigabine, is their instability. This lability is not a mere analytical nuisance but a significant pharmacological phenomenon. The bond connecting the glucuronic acid moiety to the nitrogen atom can be cleaved under certain conditions, reversing the metabolic process.
This reversibility is driven by two primary mechanisms:
pH-Dependent Hydrolysis: N-glucuronides can be unstable in acidic environments. For instance, the N-glucuronide of benzidine (B372746) hydrolyzes rapidly at a pH of 5.3, while being significantly more stable at a neutral pH of 7.4. helsinki.fi This chemical instability can lead to the cleavage of the metabolite back to the parent drug in acidic environments like the bladder. hyphadiscovery.com
Enzymatic Deconjugation: β-glucuronidase enzymes, which are abundant in gut bacteria, can cleave the glucuronide conjugate. hyphadiscovery.comcovachem.com This process is a key component of enterohepatic circulation , where a drug conjugate excreted in the bile is hydrolyzed in the intestine, and the released parent drug is reabsorbed into the bloodstream, prolonging its half-life and exposure. hyphadiscovery.comnih.gov
Future research must focus on quantifying the rates of both chemical and enzymatic hydrolysis for specific N-glucuronides. Understanding this balance is critical for accurately modeling a drug's pharmacokinetic profile and predicting potential inter-individual variability due to differences in gut microbiome composition or urinary pH.
Computational Modeling and In Silico Prediction of Glucuronidation Sites and Kinetics
Alongside advancements in wet-lab techniques, in silico or computational modeling has emerged as a powerful tool in drug metabolism research. nih.gov Given that glucuronidation is a primary clearance pathway for many drugs, predicting which part of a molecule will be metabolized by UGT enzymes is crucial during early drug discovery.
Several computational models have been developed to predict the sites of UGT-mediated metabolism (SOMs) with high accuracy. These models use various approaches:
Machine Learning and Neural Networks: Models like XenoSite are trained on large databases of known UGT substrates and their metabolic sites. They learn the chemical and biological rules governing glucuronidation to predict SOMs for new compounds. acs.org
Heuristic and Rule-Based Models: Simpler models based on statistical analysis of known metabolic reactions can also provide rapid and reasonably accurate predictions.
Quantum Chemical Descriptors: These models calculate molecular properties related to atomic reactivity and bonding strength to predict the most likely sites for glucuronidation.
The performance of these models has become increasingly robust, with some reporting high accuracy in identifying the correct metabolic site.
Interactive Table: Performance of In Silico UGT Metabolism Prediction Models
| Model/Approach | Reported Accuracy | Key Feature |
|---|---|---|
| XenoSite (Neural Network) | 86% Top-1, 97% Top-2 | Accurately predicts common and atypical sites of glucuronidation. |
| GLORYx | Used for metabolite prediction | Online software for predicting metabolic pathways including glucuronidation. acs.org |
| SVM Classification Models | 88% to 96% balanced accuracy | Uses 'local' and 'global' molecular descriptors. |
These in silico tools offer a rapid and cost-effective alternative to experimental screening, helping to prioritize drug candidates and identify potential metabolic liabilities, such as the formation of unstable N-glucuronides, early in the development process. nih.gov
Q & A
Q. What are the established synthetic routes for Retigabine N-beta-D-glucuronide-d4, and how can reaction conditions be optimized for high yield?
this compound synthesis typically involves glycosidation-anomerisation reactions using reagents like SnCl₄ to promote stereochemical control. Optimization strategies include varying catalyst concentrations, temperature gradients, and solvent systems. For example, selective deacetylation and anomerisation steps (as seen in daidzein glucuronide synthesis) can improve yield and purity . Characterization via HPLC, NMR, and MS ensures structural fidelity and purity ≥95% .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring its purity?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for quantifying purity and detecting isotopic labeling (d4). Nuclear magnetic resonance (NMR) confirms stereochemistry and glucuronide conjugation sites. For example, ¹H and ¹³C NMR can resolve anomeric protons and glucuronic acid linkages, while MS/MS fragments validate isotopic enrichment .
Q. How should researchers design assays to measure the enzymatic activity of UDP-glucuronosyltransferases (UGTs) involved in Retigabine glucuronidation?
UGT isoform-specific assays require recombinant enzyme systems or human liver microsomes, incubated with Retigabine and uridine diphosphate glucuronic acid (UDPGA). Kinetic parameters (Km, Vmax) are determined via LC-MS quantification of the glucuronide metabolite. Competitive inhibition studies using known UGT substrates (e.g., estradiol-17β-glucuronide) can identify isoform contributions .
Advanced Research Questions
Q. How does the transport mechanism of this compound compare to other glucuronide conjugates in hepatic or renal systems?
Organic anion-transporting polypeptides (OATPs) mediate glucuronide transport, as demonstrated for estradiol-17β-glucuronide (Km = 3 µM for oatp). Competitive uptake assays in transfected cell lines (e.g., HeLa-oatp) using radiolabeled this compound can elucidate transporter affinity. Anionic conjugates at the 17- or 3-position exhibit higher oatp affinity, suggesting structural determinants for transport efficiency .
Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
In vivo studies in murine models (e.g., myotonia congenita) may show reduced efficacy due to poor tissue penetration or rapid clearance. Pharmacokinetic profiling (plasma/tissue LC-MS) and physiologically based pharmacokinetic (PBPK) modeling can identify bioavailability bottlenecks. Concurrent electrophysiological recordings (e.g., muscle input resistance) and behavioral assays (e.g., force sensors) reconcile biochemical vs. functional outcomes .
Q. How can metabolic profiling differentiate this compound from other phase II metabolites in complex biological matrices?
High-resolution mass spectrometry (HRMS) with isotopic pattern recognition (d4 labeling) distinguishes the glucuronide-d4 from endogenous metabolites. Untargeted metabolomics workflows, combined with stable isotope tracing in hepatocyte models, map metabolic pathways and quantify excretion rates .
Q. What are the implications of this compound’s interactions with organic anion transporters for drug-drug interaction (DDI) studies?
OATP-mediated transport increases DDI risk with co-administered substrates (e.g., bromosulfophthalein). In vitro transporter inhibition assays (IC₅₀ determination) and clinical pharmacokinetic studies in healthy volunteers assess DDI potential. For example, co-administration with oatp inhibitors (e.g., cyclosporine) may elevate systemic exposure to the glucuronide .
Q. How should researchers address contradictory data on this compound’s pharmacological activity compared to the parent drug?
Comparative dose-response studies in isolated tissues (e.g., neuronal KCNQ channels) and whole-animal models evaluate metabolite activity. Retigabine’s hyperpolarizing effects on muscle membranes may not translate to its glucuronide, necessitating patch-clamp electrophysiology and microdialysis to assess direct vs. indirect mechanisms .
Methodological Considerations
- Data Contradiction Analysis : Use multi-omics integration (transcriptomics, metabolomics) to contextualize discordant in vitro/in vivo results. For example, retigabine’s lack of improvement in murine motor function despite reduced myotonia severity suggests central nervous system (CNS) side effects or compensatory mechanisms .
- Reproducibility : Adhere to guidelines for experimental reporting (e.g., Beilstein Journal standards), including detailed synthetic protocols, raw NMR/MS data in supplementary materials, and transparent statistical analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
